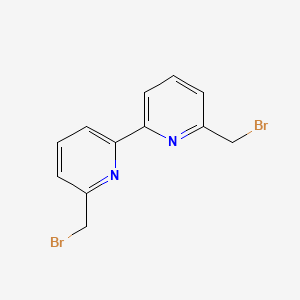

6,6'-Bis(bromomethyl)-2,2'-bipyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQNNYSVIFMWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447900 | |

| Record name | 2,2'-Bipyridine, 6,6'-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96517-97-4 | |

| Record name | 6,6′-Bis(bromomethyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96517-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 6,6'-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6′-Bis(bromomethyl)-2,2′-bipyridyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T78FFH7QQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 6,6 Bis Bromomethyl 2,2 Bipyridine

Established Synthetic Routes and Strategies

Radical Bromination via N-Bromosuccinimide (NBS)

The most prevalent method for the synthesis of 6,6'-Bis(bromomethyl)-2,2'-bipyridine is the radical bromination of 6,6'-dimethyl-2,2'-bipyridine (B1328779) using N-Bromosuccinimide (NBS). This reaction, often referred to as the Wohl-Ziegler reaction, involves the selective bromination of the methyl groups at the benzylic positions of the bipyridine ring. masterorganicchemistry.comwikipedia.org

Successful synthesis hinges on precise control of the reaction conditions and stoichiometry to prevent over-bromination and the formation of byproducts. The reaction is typically carried out by refluxing a solution of 6,6'-dimethyl-2,2'-bipyridine with NBS. wikipedia.org Stoichiometric control is critical; approximately two equivalents of NBS are required to achieve the desired bis(bromomethyl) product. Using an excess of NBS can lead to the formation of dibromomethyl or even tribromomethyl derivatives.

| Reactant | Stoichiometric Ratio | Purpose |

| 6,6'-dimethyl-2,2'-bipyridine | 1 equivalent | Precursor |

| N-Bromosuccinimide (NBS) | ~2 equivalents | Brominating agent |

This table outlines the typical stoichiometric control for the radical bromination of 6,6'-dimethyl-2,2'-bipyridine.

The Wohl-Ziegler reaction is a free-radical chain reaction that requires an initiator to begin the process. masterorganicchemistry.com Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). wikipedia.orgresearchgate.net These initiators decompose upon heating to generate free radicals, which then propagate the bromination chain reaction.

The choice of solvent is also a critical factor. The reaction is traditionally carried out in nonpolar solvents such as carbon tetrachloride (CCl₄), which has low solubility for NBS. wikipedia.orgreddit.com This low solubility is advantageous as it helps maintain a low concentration of bromine in the reaction mixture, thus favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comlibretexts.org However, due to the toxicity and environmental concerns associated with CCl₄, alternative solvents like acetonitrile, cyclohexane, and ethyl acetate (B1210297) have been explored. reddit.comorganic-chemistry.orgnih.gov

| Parameter | Common Choices | Rationale |

| Initiator | AIBN, Benzoyl Peroxide | Decompose upon heating to generate free radicals. wikipedia.orgresearchgate.net |

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile, Cyclohexane | Nonpolar solvents with low NBS solubility are preferred to maintain a low bromine concentration. masterorganicchemistry.comreddit.comlibretexts.org |

This interactive data table summarizes the common initiator systems and solvent considerations for the NBS bromination of 6,6'-dimethyl-2,2'-bipyridine.

Dibromination and Debromination Approaches

An alternative strategy to direct bromination involves a two-step process of dibromination followed by debromination. This approach can offer advantages in terms of purity and ease of purification. researchgate.net In a study on a related compound, dimethyl 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate was first treated with an excess of a brominating agent to form the dimethyl 6,6'-bis(dibromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. researchgate.net This intermediate was then subjected to a selective debromination using diethyl phosphite (B83602) and N,N-diisopropylethylamine in tetrahydrofuran (B95107) (THF) to yield the desired bis(bromomethyl) product. researchgate.net This method avoids the formation of a mixture of mono-, di-, and tri-brominated species that can complicate purification in direct bromination methods. researchgate.net

Alternative Bromination Techniques

Photochemical methods, involving the use of ultraviolet (UV) light, can also be employed to initiate the radical bromination reaction. Irradiation of the reaction mixture containing 6,6'-dimethyl-2,2'-bipyridine and NBS can generate the necessary bromine radicals to start the chain reaction, often in conjunction with or as an alternative to chemical initiators like AIBN or BPO. wikipedia.orgnih.gov The use of light provides another level of control over the initiation of the reaction.

Direct Bromine Utilization

The direct use of molecular bromine (Br₂) for the synthesis of this compound represents an early approach to the bromination of the precursor, 6,6'-dimethyl-2,2'-bipyridine. This method typically involves reacting the starting material with elemental bromine at elevated temperatures, sometimes as high as 180°C.

Precursor Compounds and Starting Materials

The principal starting material for the synthesis of this compound is 6,6'-dimethyl-2,2'-bipyridine. researchgate.net This precursor provides the core bipyridine structure with methyl groups correctly positioned for subsequent bromination. The synthesis of 6,6'-dimethyl-2,2'-bipyridine itself can be achieved through various coupling reactions of pyridine (B92270) derivatives. mdpi.com

Another key reagent in the most common and effective synthetic routes is N-Bromosuccinimide (NBS). researchgate.net NBS serves as the brominating agent in a radical substitution reaction. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often conducted under reflux in a suitable solvent like carbon tetrachloride (CCl₄). researchgate.net

The general synthetic scheme involves the reaction of 6,6'-dimethyl-2,2'-bipyridine with at least two equivalents of NBS in the presence of a radical initiator.

| Starting Material | Reagents | Product |

| 6,6'-dimethyl-2,2'-bipyridine | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | This compound |

Optimization of Synthetic Pathways for Purity and Yield

Optimization of the synthesis of this compound has largely focused on moving away from direct bromination towards more controlled and higher-yielding methods. The use of N-Bromosuccinimide (NBS) with a radical initiator is a significant improvement, with reported yields around 63%.

A key challenge in these radical bromination reactions is preventing the formation of polyhalogenated by-products. orgsyn.org To address this, researchers have developed alternative strategies for related compounds. For instance, a two-step dibromination-debromination process has been successfully applied to the synthesis of dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. eurekaselect.com This method first intentionally over-brominates the methyl groups to form a stable dibromomethyl intermediate, which is then selectively reduced (debrominated) to the desired monobromomethyl product. eurekaselect.com This pathway offers the advantage of avoiding the complex mixture of impurities often found in direct bromination attempts, thereby simplifying purification. eurekaselect.com

For other halomethyl bipyridines, another advanced method to achieve high yields involves the use of trimethylsilyl (B98337) (TMS) intermediates. orgsyn.org This technique involves deprotonation of the methyl group followed by quenching with a silicon electrophile like chlorotrimethylsilane. The resulting silylmethyl group can then be converted to the bromomethyl group under specific conditions, offering a high degree of control and minimizing by-product formation. orgsyn.orgorgsyn.org While not the standard method for this compound, it represents a sophisticated approach to optimizing purity and yield in bipyridine halogenations. orgsyn.org

| Method | Brominating Agent | Typical Yield | Key Challenges |

|---|---|---|---|

| Direct Bromination | Br₂ | <30% | Poor regioselectivity, decomposition, byproduct formation |

| Radical Bromination | NBS | ~63% | Potential for over-bromination, requires careful control orgsyn.org |

| Dibromination-Debromination | NBS / P(OEt)₃ | ~58% (overall for analogue) eurekaselect.com | Two-step process eurekaselect.com |

Regioselectivity in Bromination Reactions

Regioselectivity is a critical consideration in the synthesis of this compound. The desired reaction is the selective bromination of the methyl groups (benzylic positions) without affecting the aromatic pyridine rings.

The direct use of molecular bromine (Br₂) at high temperatures shows poor regioselectivity. Under these conditions, electrophilic aromatic substitution can occur on the electron-rich pyridine ring, leading to the formation of ring-brominated byproducts, particularly at the C5 position. This lack of selectivity complicates the purification process and significantly lowers the yield of the intended product.

In contrast, free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like BPO offers vastly superior regioselectivity. The reaction proceeds via a radical mechanism where a bromine radical selectively abstracts a hydrogen atom from the methyl groups, which are activated for radical reactions (benzylic positions). The resulting benzylic radical then reacts with NBS to form the bromomethyl group. This pathway is highly favored over addition or substitution on the aromatic pyridine ring, thus ensuring that bromination occurs almost exclusively at the desired 6 and 6' methyl positions. While radical reactions can sometimes lead to mixtures, the NBS method is significantly more selective for the target compound than direct bromination with Br₂. orgsyn.org

Advanced Chemical Transformations and Functionalization of 6,6 Bis Bromomethyl 2,2 Bipyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most prominent reaction pathway for the functionalization of 6,6'-bis(bromomethyl)-2,2'-bipyridine. The high reactivity of the bromomethyl groups allows for the introduction of a diverse range of functional moieties, leading to the synthesis of complex and tailored bipyridine derivatives.

The C-Br bonds in the bromomethyl groups of this compound are highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to two main factors. Firstly, the bromide ion is an excellent leaving group due to its large size, low basicity, and the stability of the resulting anion. Secondly, the carbon atom is in a "benzylic-like" position, adjacent to the pyridine (B92270) ring. This position stabilizes the transition state of both SN1 and SN2 reactions, thereby lowering the activation energy for substitution. Consequently, these groups are readily displaced by a wide variety of nucleophiles under relatively mild conditions. nih.gov

The electrophilic nature of the bromomethyl carbons enables reactions with a broad spectrum of nucleophiles. This versatility allows for the facile introduction of heteroatoms such as nitrogen, sulfur, and oxygen, paving the way for extensive functionalization.

Amines : Primary and secondary amines react readily to form the corresponding aminomethyl derivatives. These reactions are fundamental for creating ligands with appended nitrogen donors, which can act as additional coordination sites or as hydrogen-bonding motifs. mdpi.com

Thiols : Thiolates, generated from thiols, are potent nucleophiles that can displace the bromide to form thioether linkages. This approach is used to introduce soft sulfur donors into the ligand framework. nih.gov

Alkoxides : Alkoxides and phenoxides react to yield ether derivatives. This method allows for the incorporation of a variety of organic groups, influencing properties like solubility and steric bulk. nih.gov

Other Nucleophiles : Beyond these common examples, other nucleophiles like azide (B81097) ions can be employed, leading to the formation of azidomethyl intermediates which can be further transformed, for instance, via copper-catalyzed cycloaddition reactions ("click chemistry"). nih.gov

The table below summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile Category | Example Nucleophile | Reagents/Conditions | Product Type |

| Amines | Primary/Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Bis(aminomethyl) derivative |

| Thiols | Thiol/Thiolate | Base (e.g., NaH), Solvent (e.g., THF) | Bis(thioether) derivative |

| Alkoxides | Alcohol/Alkoxide | Base (e.g., NaH), Solvent (e.g., THF) | Bis(ether) derivative |

| Azides | Sodium Azide (NaN₃) | Solvent (e.g., DMF) | Bis(azidomethyl) derivative |

Through nucleophilic substitution reactions, this compound is transformed into a vast library of functionalized ligands. The introduced side chains can dramatically alter the electronic properties, steric environment, and coordination behavior of the bipyridine core. For example, attaching amine-containing side chains can convert the original bidentate ligand into a tetradentate or hexadentate chelator, capable of forming highly stable complexes with metal ions. rsc.orgresearchgate.net Similarly, introducing bulky groups can create specific pockets around the metal center, influencing the selectivity of catalytic reactions. nih.gov These tailored ligands are crucial for developing advanced metal complexes for applications ranging from catalysis to the construction of supramolecular architectures.

Cross-Coupling Reactions

While nucleophilic substitution modifies the side chains, cross-coupling reactions are primarily employed to functionalize the pyridine rings of the bipyridine scaffold itself. These reactions typically involve precursors to this compound, such as halogenated bipyridines, which are then converted to the final product after the core has been modified.

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org This method is highly valued for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. uwindsor.ca In the context of bipyridine chemistry, Stille coupling is used to introduce alkyl, vinyl, or aryl substituents onto the pyridine rings. acs.orgnih.gov For instance, a brominated bipyridine can be coupled with an organostannane reagent to yield a substituted bipyridine. nih.gov This functionalized core can then undergo radical bromination of existing methyl groups to install the bromomethyl functionalities. This modular approach allows for the synthesis of a diverse range of ligands where both the core and the peripheral groups are precisely controlled. acs.org

| Reaction | Catalyst | Coupling Partners | Product Feature |

| Stille Coupling | Pd(0) complex (e.g., [Pd(PPh₃)₄]) | Organostannane (R-SnBu₃) + Halogenated Bipyridine (Bpy-X) | C-C bond formation on the bipyridine ring |

Besides the Stille reaction, several other metal-catalyzed cross-coupling methods are instrumental in the synthesis of functionalized bipyridines. These reactions offer alternative pathways with different scopes and advantages.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organic halide. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents. researchgate.netmdpi.com

Negishi Coupling : Involving the reaction of an organozinc compound with an organic halide, this reaction is catalyzed by nickel or palladium complexes. Negishi coupling is known for its high reactivity and yields. nih.govorgsyn.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is the most common method for synthesizing aryl alkynes.

These coupling strategies are essential tools for building up complex bipyridine structures from simpler, halogenated precursors. nih.govmdpi.com The resulting substituted bipyridines can then be subjected to further transformations, including the introduction of bromomethyl groups, to access the target ligands. The choice of coupling reaction often depends on the desired substituent and the functional group tolerance required for the specific synthetic route. orgsyn.org

Oxidation Reactions of the Bromomethyl Moiety

The bromomethyl groups of this compound are susceptible to oxidation, providing a valuable pathway to introduce carbonyl functionality. The most significant product of this transformation is 2,2'-bipyridine-6,6'-dicarboxaldehyde, a crucial building block for synthesizing complex macrocycles and Schiff base ligands. nih.gov

Several oxidation methods can be employed to convert benzylic-type halides to aldehydes. The Kornblum oxidation, for instance, utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often with a base like triethylamine, to transform alkyl halides into the corresponding carbonyl compounds. wikipedia.org This reaction proceeds through an alkoxysulfonium salt intermediate, which then undergoes base-promoted elimination. wikipedia.org Given the activated nature of the bromomethyl groups in the bipyridine scaffold, this method presents a viable synthetic route. wikipedia.org

Another effective strategy involves the use of N-oxides, such as N-methylmorpholine-N-oxide (NMO) or pyridine-N-oxide, in what is sometimes referred to as a Ganem oxidation. wikipedia.orgorganic-chemistry.org These reagents can oxidize alkyl halides to aldehydes, often under mild conditions. While direct oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779) with strong oxidizing agents like dichromate in acid leads to the corresponding dicarboxylic acid, milder methods are required to isolate the dialdehyde. scielo.br The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid.

| Oxidation Method | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), Base (e.g., Triethylamine) | 2,2'-Bipyridine-6,6'-dicarboxaldehyde | Applicable to activated halides; proceeds via an SN2 mechanism initially. wikipedia.org |

| N-Oxide Oxidation (Ganem) | N-Methylmorpholine-N-oxide (NMO) or Pyridine-N-oxide | 2,2'-Bipyridine-6,6'-dicarboxaldehyde | Offers an alternative to DMSO-based oxidations. wikipedia.org |

| Strong Oxidation | Potassium dichromate, Acid | 2,2'-Bipyridine-6,6'-dicarboxylic acid | Oxidizes the methyl/bromomethyl group fully to the carboxylic acid. scielo.br |

Multi-functionalization Strategies

The two highly reactive bromomethyl groups on the this compound scaffold serve as handles for extensive multi-functionalization. These reactions primarily involve nucleophilic substitution, allowing for the introduction of a wide array of chemical moieties, leading to symmetrically or unsymmetrically substituted bipyridines and complex supramolecular structures.

Symmetrical functionalization is the most direct approach, where both bromomethyl groups react with an excess of a single nucleophile. This strategy has been widely used to append coordinating groups, such as amines, thiols, or phosphonates, to create sophisticated chelating ligands. A significant application of this approach is in the synthesis of macrocycles, where the bis(bromomethyl) compound is reacted with a di-nucleophile (e.g., a diamine or dithiol). rsc.orgresearchgate.net These macrocyclic bipyridine ligands are valuable precursors for the synthesis of mechanically interlocked molecules like rotaxanes and catenanes. rsc.org

The synthesis of unsymmetrically functionalized derivatives presents a greater synthetic challenge but offers access to ligands with tailored properties. This can be achieved through sequential substitution, where careful control of stoichiometry (e.g., using one equivalent of a nucleophile) allows for the mono-functionalization of the bipyridine. The remaining bromomethyl group can then be reacted with a different nucleophile in a subsequent step. This stepwise approach enables the construction of bifunctional ligands, where each side of the bipyridine can engage in different types of interactions or chemical reactions.

| Strategy | Reactant(s) | Resulting Structure Type | Example Application |

|---|---|---|---|

| Symmetrical Substitution | Excess of a mono-nucleophile (e.g., R-NH2, R-SH) | Symmetrically disubstituted bipyridine | Creation of chelating ligands with identical donor arms. |

| Macrocyclization | A di-nucleophile (e.g., H2N-X-NH2) | Bipyridine-containing macrocycle | Precursors for rotaxanes and molecular shuttles. rsc.orgresearchgate.net |

| Sequential Substitution | 1. One equivalent of Nucleophile A 2. One equivalent of Nucleophile B | Unsymmetrically disubstituted bipyridine | Synthesis of bifunctional ligands for advanced materials or catalysts. |

Comparative Reactivity with Isomeric Bis(bromomethyl)bipyridines

The reactivity of bis(bromomethyl)bipyridines is significantly influenced by the position of the bromomethyl substituents on the pyridine rings. The 6,6'-isomer exhibits distinct reactivity compared to its 4,4'- and 5,5'-isomers, primarily due to steric effects.

In this compound, the reactive -CH₂Br groups are located in the ortho position relative to the inter-ring C-C bond. This proximity to the bulk of the neighboring pyridine ring creates considerable steric hindrance around the electrophilic carbon center. libretexts.org This steric congestion directly impacts the transition state of bimolecular nucleophilic substitution (SN2) reactions. nih.gov The SN2 mechanism requires a backside attack by the nucleophile, which is impeded by the adjacent pyridine ring in the 6,6'-isomer. libretexts.org

Consequently, SN2 reactions on this compound are generally slower than on its 4,4'- and 5,5'-isomers. In the 4,4'-isomer, the bromomethyl groups are positioned further away from the other ring, resulting in a more accessible electrophilic site and faster reaction rates for nucleophilic attack. The 5,5'-isomer also experiences less steric hindrance compared to the 6,6'-isomer. This difference in reactivity is a critical consideration in ligand design and synthesis, as reaction conditions may need to be adjusted to achieve desired transformations for the more sterically hindered 6,6'-isomer.

| Isomer | Position of -CH₂Br Groups | Steric Hindrance at Reactive Center | Relative SN2 Reactivity |

|---|---|---|---|

| 4,4'-Bis(bromomethyl)-2,2'-bipyridine | para to inter-ring bond | Low | High |

| 5,5'-Bis(bromomethyl)-2,2'-bipyridine | meta to inter-ring bond | Moderate | Intermediate |

| This compound | ortho to inter-ring bond | High | Low |

Coordination Chemistry of 6,6 Bis Bromomethyl 2,2 Bipyridine Ligands

Chelation Properties and Bidentate Coordination Mode

6,6'-Bis(bromomethyl)-2,2'-bipyridine is a derivative of 2,2'-bipyridine (B1663995), a ligand renowned for its ability to form stable complexes with a vast array of metal ions. The defining feature of 2,2'-bipyridine and its derivatives is the presence of two nitrogen atoms positioned to allow for the formation of a five-membered chelate ring with a metal center. This chelation imparts significant thermodynamic stability to the resulting complexes. wikipedia.org

The this compound ligand functions as a bidentate chelating agent, coordinating to metal ions through its two nitrogen atoms. The fundamental bipyridine scaffold dictates a planar arrangement of the two pyridine (B92270) rings in the uncoordinated state, typically adopting a trans-conformation. nih.gov Upon coordination to a metal ion, the ligand adopts a cis-conformation to facilitate chelation. The presence of the bromomethyl groups at the 6 and 6' positions introduces steric bulk, which can influence the coordination geometry and the stability of the resulting metal complexes. wikipedia.org These substituents can also engage in further reactions, making the coordinated ligand a platform for more complex molecular architectures.

Formation of Stable Metal Complexes with Transition Metals

The bipyridine moiety readily forms stable complexes with numerous transition metals. The electronic properties of the metal, its oxidation state, and the nature of other coordinating ligands all influence the structure and stability of the final complex. The following sections explore the specific interactions of this compound and its close structural analogs with key transition metals.

Iron (Fe) Complexes

Iron complexes of bipyridine ligands are well-documented, often exhibiting octahedral geometry. wikipedia.org For instance, tris(bipyridine)iron(II) complexes, [Fe(bipy)₃]²⁺, are known for their intense coloration and redox properties. wikipedia.org While specific studies on iron complexes with this compound are not extensively detailed in the literature, research on analogous systems provides valuable insights. For example, iron(II) complexes with tridentate pyridyl ligands have been synthesized to achieve near-perfect octahedral geometries, which in turn influences their photophysical properties. nih.govnih.gov

In related research, the synthesis of iron(III) hetero-ligand complexes containing 2,2'-bipyridine, chloride, and dimethyl sulfoxide (B87167), such as [Fe(bipy)Cl₃(DMSO)], has been reported, revealing a mononuclear metal structure. researchgate.net The coordination of iron with substituted bipyridine ligands, such as 6,6'-dibromo-2,2'-bipyridine, has led to the formation of four-coordinate, distorted tetrahedral complexes. ontosight.ai These findings suggest that this compound would likely form stable complexes with iron, with the specific geometry being dependent on the iron oxidation state and the other ligands present.

| Complex Type | Metal | Coordination Geometry | Key Findings | Reference |

| Substituted Bipyridine Complex | Fe(II) | Distorted Tetrahedral | Formed with a 6,6'-disubstituted bipyridine ligand. | ontosight.ai |

| Hetero-ligand Complex | Fe(III) | Mononuclear | Synthesized with 2,2'-bipyridine and other ligands. | researchgate.net |

| Tridentate Pyridyl Complex | Fe(II) | Octahedral | Designed to enhance photophysical properties. | nih.govnih.gov |

Zinc (Zn) Complexes

Zinc(II), having a d¹⁰ electronic configuration, forms colorless complexes and is a strong Lewis acid. It readily coordinates with N-donor ligands like 2,2'-bipyridine. researchgate.net The synthesis and structural analysis of zinc(II) complexes with 2,2'-bipyridine have revealed varied coordination geometries, including distorted tetrahedral and octahedral arrangements, depending on the co-ligands. nih.govrsc.org

Research on zinc(II) complexes with substituted bipyridine ligands has demonstrated the formation of stable structures. For instance, the reaction of zinc salts with 6,6'-disubstituted bipyridines has resulted in the formation of four-coordinate, distorted tetrahedral complexes that are isomorphous with their iron(II), cobalt(II), and nickel(II) counterparts. ontosight.ai Furthermore, zinc(II) complexes with terpyridine ligands, which are structurally related to bipyridines, have been synthesized and shown to possess distorted trigonal-bipyramidal geometries. nih.govrsc.org These studies indicate that this compound would form stable, likely tetrahedral or distorted tetrahedral, complexes with zinc(II).

| Complex Type | Metal | Coordination Geometry | Key Findings | Reference |

| Substituted Bipyridine Complex | Zn(II) | Distorted Tetrahedral | Isomorphous with other first-row transition metal complexes. | ontosight.ai |

| Bipyridine Complex | Zn(II) | Distorted Octahedral | Characterized with various co-ligands. | researchgate.net |

| Terpyridine Complex | Zn(II) | Distorted Trigonal-Bipyramidal | Shows influence of ligand structure on geometry. | nih.govrsc.org |

Copper (Cu) Complexes

The coordination chemistry of copper with bipyridine ligands is rich and varied, with both copper(I) and copper(II) forming stable complexes. Copper(II) complexes with 2,2'-bipyridine often exhibit distorted octahedral or square pyramidal geometries. ijcrcps.com A study on a dinuclear copper(II) complex with 2,2'-bipyridine and other ligands revealed a bis(bidentate) coordination mode for a bridging oxalate (B1200264) ligand. mdpi.com

Research on a derivative, 6,6'-bis[[bis(2-pyridylmethyl)amino]methyl]-2,2'-bipyridine, has shown the formation of binuclear copper(II) complexes where the copper ions are six-coordinate. nih.gov In these structures, the 2,2'-bipyridine moiety does not chelate to a single metal ion but instead acts as part of a larger ligand framework. nih.gov For copper(I), complexes with 6,6'-dimethyl-2,2'-bipyridyl have been shown to form distorted tetrahedral geometries. nih.gov These examples suggest that this compound can form both mononuclear and binuclear complexes with copper, with the nuclearity and geometry influenced by the reaction conditions and the stoichiometry of the reactants.

| Complex Type | Metal | Coordination Geometry | Key Findings | Reference |

| Binuclear Complex | Cu(II) | Six-coordinate | Formed with a functionalized 6,6'-bis-substituted bipyridine. | nih.gov |

| Dinuclear Complex | Cu(II) | Distorted Octahedral | Features a bridging oxalate ligand. | mdpi.com |

| Mononuclear Complex | Cu(I) | Distorted Tetrahedral | Formed with 6,6'-dimethyl-2,2'-bipyridyl. | nih.gov |

Cobalt (Co) and Nickel (Ni) Complexes

Cobalt and nickel are known to form stable complexes with 2,2'-bipyridine, typically with octahedral geometries for the +2 oxidation state. wikipedia.org For example, tris(2,2'-bipyridine)cobalt(II) and tris(2,2'-bipyridine)nickel(II) complexes are well-characterized. dyenamo.sebldpharm.com

Studies on 6,6'-disubstituted-2,2'-bipyridine ligands have shown the formation of four-coordinate, distorted tetrahedral complexes with both cobalt(II) and nickel(II). ontosight.ai A binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009) and chloride ligands has also been synthesized, featuring five-coordinate nickel ions in a slightly distorted square-pyramidal configuration. Furthermore, a cobalt(II) complex with 6,6'-di-(8''-quinoline)-2,2'-bipyridine, a tetradentate ligand, displayed a distorted octahedral geometry. mdpi.com These findings indicate that this compound is expected to form stable complexes with cobalt(II) and nickel(II), with the potential for both mononuclear and polynuclear structures depending on the specific reaction conditions.

| Complex Type | Metal | Coordination Geometry | Key Findings | Reference |

| Substituted Bipyridine Complex | Co(II), Ni(II) | Distorted Tetrahedral | Four-coordinate complexes with a 6,6'-disubstituted ligand. | ontosight.ai |

| Binuclear Complex | Ni(II) | Distorted Square-Pyramidal | Five-coordinate nickel ions with a bridging ligand. | |

| Tetradentate Ligand Complex | Co(II) | Distorted Octahedral | Formed with a quinoline-substituted bipyridine ligand. | mdpi.com |

Other Transition Metal Systems

Beyond the first-row transition metals, this compound and its analogs form stable complexes with a variety of other transition metals, including ruthenium and osmium. These complexes are of particular interest due to their potential applications in areas such as solar energy conversion and catalysis. ontosight.ai

Ruthenium(II) complexes with bipyridine ligands, such as [Ru(bpy)₃]²⁺, are well-known for their photophysical and electrochemical properties. wikipedia.org The synthesis of ruthenium(II)-arene complexes with 2,2'-bipyridine ligands has been explored for various applications. Similarly, osmium(II) complexes with bipyridyl ligands have been prepared and studied for their luminescent properties. cityu.edu.hknih.gov The coordination of these heavier transition metals with substituted bipyridines often results in stable octahedral complexes. The electronic and steric effects of the substituents on the bipyridine ligand can be used to tune the properties of the resulting metal complexes.

| Complex Type | Metal | Key Features | Potential Applications | Reference |

| Bipyridine Complex | Ru(II) | Rich photophysical and electrochemical behavior. | Solar energy conversion, catalysis. | ontosight.ai |

| Bipyridyl Complex | Os(II) | Luminescent properties. | Light-emitting materials. | cityu.edu.hk |

Influence of Bromomethyl Substituents on Coordination Behavior

The presence of bromomethyl groups at the 6 and 6' positions of the 2,2'-bipyridine framework introduces distinct steric and electronic characteristics that dictate the ligand's interaction with metal centers.

Steric Effects on Metal Accessibility and Coordination Geometry

The positioning of substituents on the bipyridine ring is a key factor in dictating the steric environment. In the case of 6,6'-disubstituted bipyridines, the substituents are in close proximity to the metal's coordination sphere, leading to more pronounced steric effects compared to substitution at the 4,4' or 5,5' positions. This can result in distorted coordination geometries, moving away from ideal octahedral or tetrahedral arrangements. While specific crystallographic data for metal complexes of this compound are not extensively detailed in the available literature, the known monoclinic crystal structure of the free ligand confirms its geometric configuration. The inherent steric clash in complexes with 6,6'-substituted bipyridines can lead to phenomena such as the bowing of the pyridyl rings out of the plane of coordination, as observed in some square planar complexes of 2,2'-bipyridine. wikipedia.org

| Substituent Position | Steric Hindrance | Effect on Coordination |

|---|---|---|

| 6,6'- | High | Limits metal accessibility, can lead to distorted geometries. |

| 5,5'- | Moderate | Less hindered coordination compared to 6,6'-. |

| 4,4'- | Low | Minimal steric impact on the coordination sphere. |

Electronic Effects on Ligand Field Strength

The bromomethyl substituents exert a significant electronic influence on the 2,2'-bipyridine ligand, primarily through their electron-withdrawing nature. This inductive effect alters the electron density on the pyridine rings and, consequently, the donor strength of the nitrogen atoms. The reduced electron density on the nitrogen atoms leads to a weaker sigma-donating ability towards the metal center.

This electron-withdrawing effect increases the Lewis acidity of the coordinated metal ion. An interesting consequence of this is the observation of shorter metal-ligand bond lengths in some complexes. For example, copper(I) complexes with this compound have been reported to exhibit shorter Cu-N bond lengths (in the range of 1.95–2.05 Å) compared to analogous complexes with the more electron-donating 6,6'-dimethyl-2,2'-bipyridine (B1328779) (around 2.10 Å). This suggests a stronger interaction between the more acidic metal center and the ligand, which can be interpreted as an increase in the ligand field strength. The electron-withdrawing nature of the bromomethyl groups can also influence the redox potentials of the resulting metal complexes.

Photophysical Properties of Metal Complexes

The photophysical properties of metal complexes containing this compound are significantly modulated by the presence of the bromine atoms, which can both quench luminescence and provide a handle for designing photoactive materials.

Design of Photoactive Metal Complexes

Despite the potential for luminescence quenching, this compound is a valuable ligand for the design of a variety of photoactive metal complexes, particularly those based on ruthenium(II) and iridium(III). nih.govscilit.com These complexes are of great interest for applications in areas such as photodynamic therapy, photocatalysis, and dye-sensitized solar cells. nih.govnih.gov

The design of these photoactive complexes often revolves around the metal-to-ligand charge transfer (MLCT) excited states. The electronic properties of the this compound ligand can be tuned to optimize the energy and lifetime of these MLCT states. Furthermore, the reactive bromomethyl groups serve as versatile synthetic handles for the covalent attachment of the metal complexes to surfaces or other molecules. For instance, these groups can be used to anchor photosensitizers onto semiconductor surfaces in dye-sensitized solar cells or to immobilize catalysts. The ability to perform post-coordination modifications allows for the construction of sophisticated, multifunctional photoactive systems. Ruthenium(II) polypyridyl complexes, in particular, have been extensively studied as photosensitizers, and the introduction of functional groups via the bromomethyl moieties of this ligand offers a pathway to tailor their properties for specific applications. nih.govrsc.org

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

The stability and formation kinetics of metal complexes with this compound are governed by a combination of the chelate effect, inherent to bidentate bipyridine ligands, and the specific steric and electronic contributions of the bromomethyl substituents.

Studies on the binding affinity of this compound with metal ions have demonstrated the formation of stable complexes. For instance, a strong binding interaction has been reported for its complex with iron(II). The formation of stable chelates is a general characteristic of 2,2'-bipyridine ligands, which enhances the thermodynamic stability of the resulting complexes.

| Ligand | log β₃ | Reference |

|---|---|---|

| 2,2'-Bipyridine | 17.4 (in water) | rsc.org |

| 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | 16.48 | banglajol.info |

| 3-(2-pyridyl)-5,6-bis(p-methoxyphenyl)-1,2,4-triazine (PBMPT) | 17.48 | banglajol.info |

Applications in Catalysis Utilizing 6,6 Bis Bromomethyl 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of ligands derived from 6,6'-Bis(bromomethyl)-2,2'-bipyridine are dissolved in the reaction medium with the reactants. The catalytic activity of these complexes is profoundly influenced by the nature of the substituents at the 6,6'-positions. The design of specific ligand scaffolds is a key strategy to control the stereoelectronic environment of the metal centers, which in turn dictates the efficiency and selectivity of the catalytic process. nih.gov

Heterogeneous Catalysis

While many applications of bipyridine complexes are in homogeneous systems, there is growing interest in immobilizing these catalysts onto solid supports to create heterogeneous catalysts. This approach combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling.

A notable example is the supporting of a nickel(II) coordination complex, specifically [NiII(2,2'-bpy)2(H2O)]2+, onto a polyoxometalate (POM) anion. nih.gov In this architecture, the nickel complex is coordinated to the surface of the Keggin anion through a terminal oxygen atom of a tungsten atom. nih.gov This material functions as a robust and efficient heterogeneous electrocatalyst for water oxidation. nih.gov The solid support ensures the stability of the catalytic center and prevents the formation of inactive metal oxides. nih.gov Similarly, palladium(II) complexes with cationic 2,2'-bipyridyl ligands have been developed as water-soluble and recyclable catalysts for Suzuki cross-coupling reactions, operating under aqueous and aerobic conditions, which can be considered a form of biphasic or pseudo-heterogeneous catalysis. researchgate.net

Specific Catalytic Reaction Types

Metal complexes incorporating the 6,6'-disubstituted-2,2'-bipyridine framework are active in a wide array of reaction types, including oxidations, reductions, cross-coupling processes, and polymerizations. The specific reactivity is determined by the choice of metal, its oxidation state, and the precise steric and electronic properties of the ligand.

Complexes of 6,6'-disubstituted bipyridines are effective catalysts for various oxidation reactions. A prime example is the use of a polyoxometalate-supported nickel(II)-bipyridine complex as a heterogeneous catalyst for electrochemical water oxidation. nih.gov This catalyst demonstrates high efficiency, with a turnover frequency of 18.49 moles of O2 per mole of Ni(II) per second, operating through a proton-coupled electron-transfer pathway. nih.gov

Furthermore, ruthenium bis(bipyridine) complexes have been developed for operationally simple C–H oxidation protocols. The selectivity of these reactions, particularly the oxidation of secondary methylene (B1212753) groups, can be finely tuned by adjusting electronic factors on the ligand and the choice of solvent system. x-mol.net

Table 1: Performance of a Heterogeneous Nickel-Bipyridine Catalyst in Water Oxidation

| Catalyst | Reaction | Key Performance Metric | Finding | Citation |

|---|---|---|---|---|

| [NiII(2,2'-bpy)3]3[{NiII(2,2'-bpy)2(H2O)}{HCoIIWVI12O40}]2·3H2O | Electrochemical Water Oxidation | Turnover Frequency (TOF) | 18.49 (mol of O₂)(mol of NiII)⁻¹ s⁻¹ | nih.gov |

Metal complexes of bipyridine and its derivatives are well-known photoredox catalysts, capable of facilitating a variety of reduction reactions upon irradiation with visible light. nih.gov Ruthenium complexes, such as [Ru(bpy)3]2+, are classic examples that can be used to catalyze the reduction of functional groups like activated alkenes and phenacyl bromides. nih.gov The catalytic cycle typically involves the photoexcited state of the complex, *[Ru(bpy)3]2+, which can be quenched either reductively or oxidatively to generate a potent single-electron reductant or oxidant. For instance, in the reduction of dimethyl maleate, the excited ruthenium complex is reductively quenched to form Ru(bpy)3+, which then reduces the substrate. nih.gov

The versatility of these photoredox systems allows for the reduction of various functional groups, including the reductive dimerization of benzyl (B1604629) bromide and the reduction of nitrobenzenes to anilines, by selecting appropriate sacrificial electron donors. nih.gov

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and metal complexes of 6,6'-disubstituted bipyridines play a significant role in this area. nih.govnih.gov Nickel complexes with these ligands are particularly effective for cross-electrophile coupling (XEC) reactions. nih.gov A detailed study on a series of nickel complexes with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands bearing different substituents at the 6 and 6' positions revealed that these substituents cause major differences in catalytic performance. nih.gov While bulkier groups can stabilize key catalytic intermediates, they may also lead to lower turnover frequencies compared to less sterically hindered analogues. nih.gov

Palladium catalysts bearing bipyridyl ligands are also highly effective, particularly for Suzuki cross-coupling reactions. A water-soluble palladium(II)/cationic 2,2'-bipyridyl catalyst has been shown to be extremely active and recyclable for coupling aryl bromides and even more challenging aryl chlorides with boronic acids in aqueous media. researchgate.net The development of such catalysts is driven by the need for more cost-effective and sustainable chemical processes, with nitrogen-based ligands like bipyridines offering an attractive alternative to more expensive phosphine (B1218219) ligands. researchgate.net These catalysts are also employed in other important transformations like Negishi and Stille couplings. nih.govorgsyn.org

Table 2: Comparison of Nickel Catalysts in Cross-Electrophile Coupling (XEC)

| Catalyst Precursor | Ligand Substituent (R in tBubpyR₂) | Performance Note | Citation |

|---|---|---|---|

| (tBubpyMe)NiIICl₂ | One methyl group at 6-position | One of the most active catalysts for XEC, effective at room temperature. | nih.gov |

The field of polymerization has also benefited from catalysts based on bipyridine ligands. Bimetallic complexes, where two metal centers are held in close proximity by a rigid ligand framework, have been designed to enhance the capabilities of homogeneous polymerization catalysts. For example, dinickel complexes supported by bis(salicylaldimine) ligands derived from a terphenyl backbone have been used for ethylene (B1197577) and ethylene/α-olefin polymerizations. The proximity of the two metal centers can lead to unique cooperative effects, such as inhibiting catalyst deactivation by amines.

Iron and cobalt complexes bearing bis(imino)pyridine (BIP) ligands, which are structurally related to bipyridines, are highly active for olefin oligomerization and polymerization. mdpi.com These late transition metal catalysts are typically activated by aluminum alkyl co-catalysts like methylaluminoxane (B55162) (MAO). mdpi.com The structure of the ligand plays a critical role in controlling the polymerization process and the properties of the resulting polyethylene. mdpi.com

Role of Metal Complexes as Catalytic Initiators

Metal complexes of this compound and its analogs have demonstrated significant utility as catalytic initiators, particularly in polymerization reactions. The initiation capability of these complexes is intrinsically linked to the presence of the reactive carbon-bromine bonds in the bromomethyl groups.

In the realm of polymer synthesis, bis(halomethyl)-bipyridine complexes with metals such as ruthenium or iron have been employed as initiators to generate metallopolymers, including block copolymers. orgsyn.org The initiation process in such systems, particularly in the context of Atom Transfer Radical Polymerization (ATRP), typically involves the homolytic cleavage of the C-Br bond, facilitated by the transition metal center. The metal complex abstracts the bromine atom from the bromomethyl group, generating a benzylic radical on the ligand and oxidizing the metal center. This newly formed radical species then initiates the polymerization of a monomer. The reversible nature of this activation/deactivation process is a hallmark of controlled radical polymerizations, allowing for the synthesis of polymers with well-defined architectures.

The reactive nature of the benzylic bromide moieties is crucial. Studies on the catalytic autoxidation of methylarenes have shown that benzylic bromides can actively participate in the catalytic cycle through various pathways, including their oxidation and reaction with the metal center in different oxidation states. nih.gov This inherent reactivity makes the bromomethyl groups on the bipyridine ligand prime sites for initiating catalytic transformations. By serving as a built-in initiator, the ligand ensures that the catalytic metal center is in close proximity to the initiation site, which can lead to enhanced control over the subsequent catalytic process.

Furthermore, the ability to functionalize the bromomethyl groups allows for the creation of diverse catalytic initiators. For instance, these groups can be converted to phosphonates, which can then be used in further chemical transformations, thereby expanding the range of catalytic reactions that can be initiated. orgsyn.org

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles involving metal complexes of this compound are fundamentally governed by the interplay between the metal center and the bipyridine ligand. The electronic and steric properties of the ligand significantly influence the reactivity and stability of the various intermediates within the catalytic cycle.

In homogeneous catalysis, the mechanism often involves a series of steps including oxidative addition, migratory insertion, transmetalation, and reductive elimination. The specific pathway depends on the metal and the reaction being catalyzed. For example, in photoredox catalysis using nickel-bipyridine complexes, the catalytic cycle can be initiated by the reduction of a Ni(II) species. The nature of the bipyridine ligand, including its substituents, has a dramatic influence on the ligand field strength and coordination geometry, which in turn affects the reduction potential of the metal center and the plausibility of various steps in the catalytic cycle. acs.org

Applications in Advanced Materials Science and Engineering

Precursors for Multidentate and Macrocyclic Ligands

The 2,2'-bipyridine (B1663995) unit is a classic bidentate ligand known for its ability to form stable complexes with a vast array of metal ions. The presence of the two bromomethyl groups in 6,6'-Bis(bromomethyl)-2,2'-bipyridine provides reactive sites for nucleophilic substitution reactions. This reactivity is extensively exploited to construct larger, more complex multidentate and macrocyclic ligands. By reacting the compound with various nucleophiles, such as amines, thiols, or alcohols, new coordinating arms can be appended to the bipyridine framework. This process allows for the rational design of ligands with specific coordination geometries and electronic properties, tailored for applications in catalysis, sensing, and materials science. slideshare.netresearchgate.net For instance, linking these extended arms can lead to the formation of macrocyclic ligands that encapsulate metal ions with high selectivity and stability.

Polymer Chemistry and Functional Polymer Synthesis

The utility of this compound extends significantly into polymer chemistry, where it is employed to create polymers with unique architectures and functionalities. slideshare.netorgsyn.org

A key application of this compound is in the formation of metallo-supramolecular initiators for living/controlled polymerization techniques. psu.eduresearchgate.net In this approach, the bipyridine unit first coordinates to a metal center, such as copper(I) or iron(II). The resulting metal complex, which contains the reactive bromomethyl groups, can then act as an initiator for polymerizations like Atom Transfer Radical Polymerization (ATRP) or cationic ring-opening polymerization. orgsyn.orgpsu.edu

This method is particularly powerful because the number of initiating sites is precisely determined by the structure of the metal complex. For example, a copper(I) complex with two this compound ligands can initiate the growth of four polymer chains, leading to the formation of well-defined four-arm star polymers. psu.edu This "initiator-first" approach ensures that every polymer chain is attached to the central metal-ligand core, providing excellent control over the polymer's molecular weight, architecture, and functionality. researchgate.net

Table 1: Examples of Metallo-Supramolecular Polymerization

| Metal Center | Ligand System | Polymerization Type | Resulting Polymer Architecture |

|---|---|---|---|

| Copper(I) | Bis(bipyridine) | Cationic Ring-Opening | Four-Arm Star Polymer |

| Iron(II) | Bis(terpyridine) | Cationic Ring-Opening | Four-Arm Star Polymer |

Hydrophilic polymers, which are soluble or swellable in water, are crucial for many biomedical applications. nih.gov The metallo-supramolecular initiators derived from this compound can be used to polymerize a variety of hydrophilic monomers. For instance, the cationic ring-opening polymerization of 2-oxazoline monomers can be initiated by these complexes to produce well-defined hydrophilic poly(2-oxazoline)s. psu.edu This strategy allows for the synthesis of complex architectures like star-shaped block copolymers, where hydrophilic and hydrophobic blocks can be combined to create amphiphilic materials that self-assemble into nanostructures in aqueous environments. psu.eduuni-hamburg.de

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the chemistry of non-covalent bonds, such as hydrogen bonding and π-π stacking, to construct large, ordered structures from smaller molecular components. rsc.org this compound and its derivatives are instrumental in this field for creating mechanically interlocked molecules and directing self-assembly processes.

Mechanically interlocked molecules, such as catenanes (consisting of two or more interlocked rings) and rotaxanes (a ring threaded onto a linear axle with bulky stoppers), represent a significant challenge in chemical synthesis. cmu.edursc.org The synthesis of these molecules often relies on a template-directed approach, where a metal ion organizes the precursor fragments into the correct spatial orientation before the final covalent bonds are formed to create the interlocked structure. nih.govresearchgate.net

Derivatives of 2,2'-bipyridine are central to this strategy. In a classic example, two bipyridine-containing ligands are coordinated to a copper(I) ion, which adopts a tetrahedral geometry. This arrangement pre-organizes the ligands in an interwoven fashion. Subsequent ring-closing reactions, often using the reactive sites introduced from a precursor like this compound, covalently link the ends of each ligand to form two interlocked rings, resulting in a cmu.educatenane. cmu.edunih.gov This template-based strategy dramatically improves the efficiency of synthesizing these complex topologies. davuniversity.org

The aromatic rings of the bipyridine core are capable of engaging in π-π stacking interactions, where the electron clouds of adjacent rings attract each other. rsc.org Furthermore, by functionalizing the bipyridine unit, groups capable of forming hydrogen bonds can be introduced. These non-covalent forces are crucial for directing the self-assembly of molecules into well-defined, higher-order structures. rsc.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-bipyridine |

| Poly(2-oxazoline)s |

| Copper(I) |

| Iron(II) |

Sensor Development

The inherent ability of the 2,2'-bipyridine moiety to bind with metal ions makes its derivatives, including those synthesized from this compound, excellent candidates for chemosensors. The binding event between the bipyridine ligand and a target analyte can be designed to produce a measurable optical or electrochemical signal.

The bipyridine scaffold is a well-established chelator for various metal ions, including copper (Cu²⁺) and iron (Fe³⁺). nih.gov Derivatives of this compound can be incorporated into sensor molecules that exhibit high selectivity and sensitivity for specific metal ions. For instance, new chemosensors have been developed that show a distinct colorimetric or fluorescent response upon binding with ions like Cu²⁺ and Fe³⁺. nih.gov The general mechanism involves the coordination of the metal ion to the nitrogen atoms of the bipyridine unit. This interaction alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. yu.edu.jo The bromomethyl groups can be functionalized to create a specific binding pocket or to attach the sensing unit to a larger platform, enhancing its performance and selectivity.

Table 1: Examples of Bipyridine-Based Metal Ion Sensing

| Sensor Type | Target Ion | Principle of Detection | Reference |

|---|---|---|---|

| Dihydropyridine Chemosensor | Cu²⁺, Fe³⁺ | Chelation-induced fluorescence quenching and colorimetric change. | nih.gov |

| Ruthenium(II)-bipyridine Complex | Fe³⁺ | Interaction with a coordinated carboxylate group alters the complex's absorption properties, causing a color change. | yu.edu.jo |

Ruthenium(II) complexes containing bipyridine ligands are well-known for their luminescent properties and have been adapted for use as pH sensors. psu.edursc.org The compound this compound serves as a critical starting material for synthesizing the necessary functionalized bipyridine ligands. By reacting the bromomethyl groups with amines, for example, side chains with acid-base properties can be introduced. psu.edu

In the resulting metal complex, the luminescence can be modulated by pH. At certain pH values, the side-chain amine groups are unprotonated and can quench the luminescence of the metal complex through a process called photoinduced electron transfer (PET). psu.edursc.org Upon protonation in more acidic conditions, this quenching pathway is shut down, and luminescence is restored. psu.edursc.org This "on-off" switching of luminescence in response to pH changes allows for sensitive detection within specific pH ranges. psu.edu The colorimetric response of porphyrins has also been noted for pH sensing applications. nih.gov

The development of biosensors for detecting neurotransmitters or monitoring enzyme activity is crucial for clinical diagnostics. nih.govmdpi.com this compound can be used to synthesize polymers that act as platforms for immobilizing biological components like enzymes. nih.gov The reactive bromomethyl groups allow for polymerization or for grafting onto other materials to create stable supports.

For example, enzymes such as laccase or horseradish peroxidase can be immobilized on conductive polymer layers. nih.gov These platforms can then be used for the electrochemical detection of analytes like serotonin (B10506) or dopamine. nih.gov In another application, cholinesterase activity, and its inhibition by pesticides, can be monitored using colorimetric or fluorometric methods where the bipyridine-containing platform serves to immobilize the enzyme and other reagents. mdpi.com

Dye-Sensitized Solar Cell (DSSC) Applications

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizer (B1316253) dye to absorb light. mdpi.com Ruthenium(II) polypyridyl complexes, particularly those containing bipyridine ligands, are among the most successful and widely studied sensitizers for DSSCs. nih.govresearchgate.net this compound is a valuable precursor for creating sophisticated bipyridine ligands designed to optimize DSSC performance.

Electronic and Magnetic Materials Development

The synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic and magnetic properties is a major focus of materials chemistry. nih.govmdpi.com These materials consist of metal ions or clusters linked together by organic ligands. This compound can be modified and used as a linker in the construction of such materials.

By forming complexes with paramagnetic metal ions like manganese(II), cobalt(II), or iron(II), bipyridine-based ligands can help create 1D, 2D, or 3D networks. nih.govmdpi.com The magnetic properties of the final material are determined by the nature of the metal ions and the geometric arrangement dictated by the ligands. Studies on such systems have revealed paramagnetic behavior and, in some cases, slow magnetic relaxation, a characteristic of single-ion magnets (SIMs). mdpi.com The ability to pre-design the ligand structure using precursors like this compound allows for a degree of control over the structure and, consequently, the magnetic and electronic properties of the resulting coordination polymer. nih.gov

Biological and Pharmaceutical Research Applications

Anticancer Activity and Mechanisms

In vitro studies have highlighted the potential of 6,6'-Bis(bromomethyl)-2,2'-bipyridine and its derivatives as anticancer agents. The primary mechanisms underlying its cytotoxic effects on cancer cells involve the generation of reactive oxygen species, induction of programmed cell death (apoptosis), and the disruption of mitochondrial function.

Reactive Oxygen Species (ROS) Generation

A key mechanism of the anticancer action of this compound is its ability to induce oxidative stress within cancer cells through the generation of Reactive Oxygen Species (ROS). Cancer cells often have a higher baseline level of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. nih.gov The excessive accumulation of ROS can lead to cellular damage, including to DNA, proteins, and lipids, ultimately triggering cell death pathways. nih.govnih.gov The generation of ROS by bipyridine-based compounds can be a crucial factor in their therapeutic strategy against malignant cells. nih.gov

Induction of Apoptosis and Mitochondrial Dysfunction

The anticancer effects of 2,2'-bipyridine (B1663995) derivatives are often mediated by the induction of apoptosis, a form of programmed cell death. nih.gov A critical event in this process is the disruption of mitochondrial function. nih.govnih.gov The compound can cause a decrease in the mitochondrial membrane potential, which is a key indicator of mitochondrial health and an early step in the intrinsic pathway of apoptosis. nih.govmdpi.com This depolarization leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. frontiersin.orgresearchgate.net The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are also modulated by such compounds, further promoting apoptosis. mdpi.comfrontiersin.org

Cytotoxicity Against Cancer Cell Lines

This compound and its metal complexes have demonstrated significant cytotoxicity against various human cancer cell lines. For instance, metal complexes incorporating bipyridine ligands have shown high potency, in some cases in the nanomolar range, against pancreatic and colon carcinoma cell lines. hud.ac.uk The cytotoxic efficacy of these compounds can surpass that of established chemotherapy drugs like cisplatin, carboplatin, and oxaliplatin. hud.ac.uk The presence of reactive halomethyl substituents on the bipyridine ring is considered a key feature for the antiproliferative activity of these compounds against cancer cells. rsc.orgresearchgate.netresearchgate.net

Table 1: Cytotoxicity of Bipyridine-Related Complexes

| Compound/Complex Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Bis(bipyridine)ruthenium(II) ferrocenyl β-diketonate complexes | MIA PaCa-2 (pancreatic), HCT116 p53+/+ (colon) | Nanomolar potency, up to 400x more cytotoxic than carboplatin. | hud.ac.uk |

| 5-(chloromethyl)-2,2′-bipyridine rhenium tricarbonyl complex | Pancreatic cancer cells (in vivo) | Significant inhibition of tumor growth. | rsc.orgresearchgate.netresearchgate.net |

| This compound | Various cancer cell lines | Significant in vitro cytotoxicity. |

Neuroprotective Effects and Modulation of Neurotransmitter Systems

Currently, there is a lack of specific research findings on the direct neuroprotective effects and the modulation of neurotransmitter systems by this compound. While some bipyridine-containing natural products have been noted for potential neuroprotective activities, this has not been a significant area of investigation for this specific synthetic compound. nih.gov Research on neuroprotective agents often focuses on compounds that can cross the blood-brain barrier and exhibit anti-apoptotic, anti-inflammatory, and antioxidant properties to mitigate neuronal damage in neurodegenerative diseases. nih.govmdpi.com Such agents may work by modulating neurotransmitter systems, such as the glutamatergic and dopaminergic systems, to prevent excitotoxicity and neuronal loss. mdpi.comnih.gov

Role of Metal Ion Coordination in Biological Pathways

The biological activity of this compound is intrinsically linked to its nature as a bidentate ligand, capable of forming stable complexes with various metal ions. researchgate.net The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, and its complexes with transition metals like ruthenium, iron, and copper have been extensively studied for their unique electronic and photophysical properties. researchgate.netwikipedia.org

When these metal complexes are introduced into a biological system, they can interact with and influence numerous pathways. researchgate.net The coordination of the metal ion can be crucial for the compound's mechanism of action, potentially facilitating redox reactions or enabling interactions with biological macromolecules such as DNA and proteins. hud.ac.uk For example, the anticancer activity of many bipyridine-based metal complexes is attributed to their ability to bind to DNA, leading to damage and the initiation of apoptosis. hud.ac.uknih.gov The specific geometry and electronic properties of the metal complex, dictated by the metal ion and the ligand, determine its biological target and efficacy. researchgate.net

Development as Pharmaceutical Intermediates and Therapeutic Agents

The reactive bromomethyl groups at the 6,6'-positions make this compound a valuable pharmaceutical intermediate. alfachemch.com These groups can be readily substituted by various nucleophiles, allowing for the synthesis of a wide array of derivatives with tailored properties. This chemical versatility enables its use as a scaffold for constructing more complex molecules, including potential therapeutic agents. rsc.org

For instance, it serves as a building block in the synthesis of novel ligands for metal-based drugs, where the bipyridine core provides the metal-binding site and the derivatized side chains can be used to modulate solubility, cellular uptake, and target specificity. rsc.orgresearchgate.net Rhenium tricarbonyl complexes of halomethyl-2,2'-bipyridine ligands, for example, have been synthesized and evaluated for their in vivo anticancer activity, demonstrating the potential of this class of compounds as therapeutic agents. rsc.orgresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Molecular Mechanics and Molecular Modeling

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. nih.gov For 6,6'-Bis(bromomethyl)-2,2'-bipyridine, these methods can model the rotation around the central C2-C2' bond and the flexibility of the two bromomethyl (-CH₂Br) side chains.

Molecular modeling can simulate the molecule's behavior in different environments, such as in various solvents or when approaching a metal center. nih.gov Force fields, the empirical energy functions used in MM, parameterize interactions like bond stretching, angle bending, and van der Waals forces to calculate the potential energy of different conformations. escholarship.org MD simulations use these forces to simulate the atomic motions over time, revealing the dynamic behavior of the molecule, including the accessible range of the dihedral angle between the two pyridine (B92270) rings and the conformational states of the bromomethyl groups. This is particularly important for understanding how the ligand pre-organizes itself for coordination with metal ions. escholarship.org

Investigation of Reaction Mechanisms and Intermediates

The primary reactivity of this compound is centered on the two benzylic bromide positions, which are highly susceptible to nucleophilic substitution (SN2) reactions. Computational chemistry provides a framework for investigating the mechanisms of these transformations in detail. scispace.com

Theoretical studies can map the potential energy surface for the reaction of this compound with a nucleophile. mdpi.com Using DFT or higher-level ab initio methods, the structures and energies of the reactants, transition states, intermediates, and products can be calculated. scispace.com For the SN2 reaction at the bromomethyl carbon, calculations would reveal a double-well potential energy profile, characteristic of gas-phase SN2 reactions, featuring pre- and post-reaction complexes and a central transition state. mdpi.com Computational analysis can elucidate the activation energy, providing a quantitative measure of the reaction barrier. This is critical for understanding how the electronic properties of the bipyridine core and the nature of the nucleophile influence the reaction rate. Such studies are invaluable for predicting the outcomes of synthetic routes that use this compound as a precursor. nih.gov

Prediction of Electronic Structures (HOMO-LUMO Energy Levels, Optical Band Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior, governing its reactivity and optical properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that can be readily calculated using DFT. nih.gov

For this compound, the HOMO is expected to be primarily localized on the π-system of the bipyridine rings, while the LUMO would also be a π* orbital of the aromatic core. The bromomethyl substituents act as electron-withdrawing groups, which would be expected to lower the energy of these orbitals compared to the parent 6,6'-dimethyl-2,2'-bipyridine (B1328779). A DFT study on the related monomer 2,6-bis(bromomethyl)pyridine (B1268884) calculated a HOMO-LUMO gap of 4.65 eV, indicating significant electronic stability. derpharmachemica.com A similar value would be anticipated for the bipyridine analogue. These calculations are essential for designing molecules with specific electronic properties for use in organic electronics or as photosensitizers. rsc.org

Table 2: Calculated Frontier Orbital Energies for a Related Structure (2,6-Bis(bromomethyl)pyridine) (Note: This data is for a related monomer and serves as an illustrative example of DFT output.)

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.250 | -6.80 |

| LUMO | -0.079 | -2.15 |

| HOMO-LUMO Gap | 0.171 | 4.65 |

| Data sourced from a DFT/B3LYP/6-311G(d,p) study on 2,6-bis(bromomethyl)pyridine. derpharmachemica.com |

Ligand Design and Optimization

This compound is a foundational scaffold for the design of more complex and functional ligands. Its two reactive bromomethyl groups provide handles for derivatization, allowing for the construction of elaborate molecular architectures. Computational methods play a pivotal role in the rational design and optimization of these derivative ligands. researchgate.net

Starting with the computationally optimized structure of this compound, in silico modifications can be explored. For example, the bromine atoms can be computationally substituted with various functional groups (e.g., phosphonates, amines, thiols) to create new chelating arms. scispace.com DFT and molecular modeling can then be used to:

Predict the conformational changes and steric bulk of the new ligand.

Calculate the binding affinity and selectivity for different metal ions.

Tune the electronic properties (i.e., the HOMO-LUMO gap) to optimize the ligand for applications in catalysis or as part of a photosensitizer in solar cells. rsc.org

This computational pre-screening allows chemists to prioritize synthetic targets, saving significant time and resources by focusing on derivatives with the most promising predicted properties.

Conformational Analysis of Ligands and Complexes

The three-dimensional structure of this compound is characterized by the rotational freedom around the C2-C2' bond connecting the two pyridine rings. Theoretical studies indicate that, similar to the parent 2,2'-bipyridine (B1663995), the most stable conformation for the free ligand is a coplanar arrangement with the nitrogen atoms in a trans orientation relative to each other. This preference for the trans form is the ground state in both the solid state and in solution. The presence of the bulky bromomethyl groups at the 6 and 6' positions introduces steric hindrance, which can influence the precise molecular geometry but does not fundamentally alter this preference for the trans conformation in the isolated ligand.

When the ligand coordinates to a metal center, the conformational landscape changes significantly. In the formation of metal complexes, the bipyridine unit typically adopts a cis conformation to act as a bidentate ligand, chelating to the metal ion through its two nitrogen atoms. Computational studies on related ruthenium complexes have utilized Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) to analyze the stability of these coordinated structures. These calculations have shown that for certain complexes, the cis-configurations are energetically more stable than their trans-counterparts. researchgate.net

DFT calculations are a powerful tool for determining the optimized geometry of such complexes. nih.gov By minimizing the potential energy, these theoretical methods can predict bond lengths and angles that are often in good agreement with experimental results obtained from techniques like X-ray crystallography. cardiff.ac.uk For instance, studies on various 2,2'-bipyridine complexes have demonstrated that computational approaches can reliably reproduce crystallographically observed structures. nih.gov

Spectroscopic Data Corroboration via Theoretical Calculations

Theoretical calculations are crucial for interpreting and validating experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions.

Density Functional Theory (DFT) is widely employed for this purpose. For vibrational spectroscopy, DFT calculations can predict the infrared (IR) frequencies and intensities of a molecule. derpharmachemica.comresearchgate.net For example, a theoretical investigation of the related molecule 2,6-bis(bromomethyl)pyridine used the B3LYP functional with a 6-311G(d,p) basis set to calculate its vibrational modes. derpharmachemica.comresearchgate.net The calculated wavenumbers for C-H stretching, H-C-H scissoring, and CH₂ rocking modes provided a basis for assigning the peaks in experimental IR spectra. derpharmachemica.com A similar approach can be applied to this compound and its complexes to achieve a detailed understanding of their vibrational characteristics.

In the realm of electronic spectroscopy, theoretical methods like Time-Dependent DFT (TD-DFT) are used to predict the electronic absorption spectra of molecules. researchgate.net These calculations help in understanding the nature of electronic transitions, such as the π→π* and metal-to-ligand charge-transfer (MLCT) transitions that are characteristic of bipyridine complexes. researchgate.netosti.gov For example, DFT studies on various Ru(II)-bipyridyl complexes have been used to support the interpretation of their UV-Vis spectra and to understand the electronic structure that gives rise to their photochemical properties. nih.gov